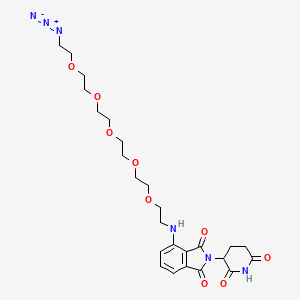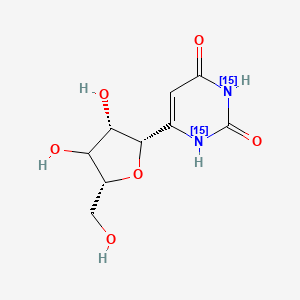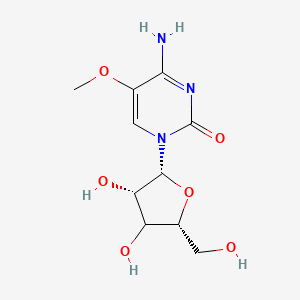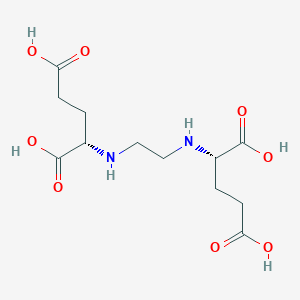
Q2GM754Llg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Q2GM754Llg MAX-10181 , is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It has shown potential in cancer immunotherapy by blocking the interaction between PD-L1 and programmed cell death protein 1 (PD-1), thereby preventing immune escape of tumor cells and enhancing the body’s anti-tumor response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MAX-10181 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the coupling of a benzodioxin derivative with a trifluoromethyl-substituted phenyl group.
Introduction of functional groups: The core structure is further functionalized with a serine derivative to introduce the necessary functional groups for PD-L1 inhibition.
Final modifications: The final steps involve purification and characterization to ensure the desired purity and activity of the compound.
Industrial Production Methods
Industrial production of MAX-10181 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
MAX-10181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of MAX-10181 with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
MAX-10181 has several scientific research applications, including:
Cancer Immunotherapy: It is used to block the PD-1/PD-L1 pathway, enhancing the immune response against tumors.
Biological Studies: The compound is used to study the mechanisms of immune checkpoint inhibition and tumor immune evasion.
Pharmaceutical Development: MAX-10181 is being investigated for its potential as a therapeutic agent in various cancers.
Mécanisme D'action
MAX-10181 exerts its effects by binding to the PD-L1 protein on the surface of tumor cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, thereby blocking the immune checkpoint pathway. As a result, T cells remain active and can effectively target and destroy tumor cells . The compound promotes the formation of PD-L1 dimers, leading to internalization and degradation of PD-L1, further enhancing its anti-tumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Durvalumab: A monoclonal antibody that targets PD-L1.
Atezolizumab: Another monoclonal antibody against PD-L1.
Nivolumab: A monoclonal antibody targeting PD-1.
Uniqueness
MAX-10181 is unique in its small molecule structure, which allows for oral administration and better penetration of the blood-brain barrier compared to monoclonal antibodies. This makes it a promising candidate for treating brain tumors and other cancers where PD-L1 expression is a key factor .
Propriétés
Numéro CAS |
2171558-14-6 |
|---|---|
Formule moléculaire |
C29H28F3NO5 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+ |
Clé InChI |
PTGUEPRQUFAZLN-BQYQJAHWSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
SMILES canonique |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

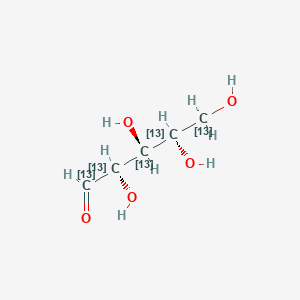
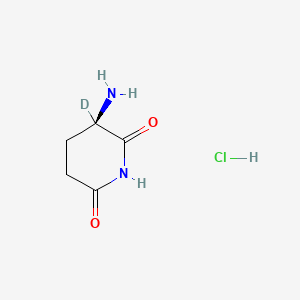
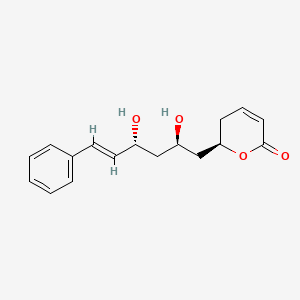
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)


